1-(3-氯吡啶-2-基)吡咯烷-3-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

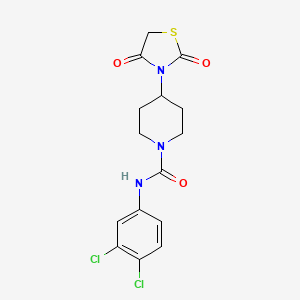

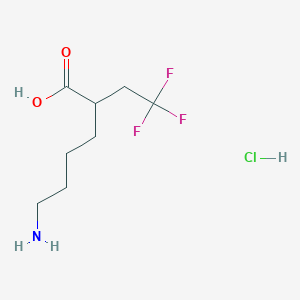

The compound “1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was synthesized by refluxing the compound with SOCl2 for 4 hours . After the reaction was completed, the excess of SOCl2 was evaporated to give the product as a white solid that was used without further purification .Molecular Structure Analysis

The molecular structure of “1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for a greater chance of generating structural diversity .科学研究应用

合成和化学反应性

该化合物 1-(3-氯吡啶-2-基)吡咯烷-3-醇盐酸盐在合成化学中作为重要的前体,特别是在新型杂环结构的创建中。其反应性已在各种情况下得到探索:

环加成反应: 在 1-苯并吡喃[2,3-c]吡咯烷的合成中,具有吸电子取代基的色酮与非稳定的偶氮甲叉叶立德反应,展示了类似吡咯烷衍生物在构建复杂分子骨架中的用途 (Sosnovskikh 等,2014).

杂化配体的形成: 吡咯烷衍生物对有机金属配合物的反应性已通过形成杂化 (Te, N) 和 (N, Te, N) 配体得到证明,导致合成新型钯(II)和汞(II)配合物。这例证了 1-(3-氯吡啶-2-基)吡咯烷-3-醇盐酸盐在配位化学和新材料开发中的潜力 (Singh 等,2003).

衍生物的 NMR 表征: 吡咯烷衍生物的详细 NMR 分析有助于了解其结构和电子性质,这对于设计有效的催化剂和其他功能材料至关重要。对新型手性有机催化剂的衍生物进行完整的 NMR 分配提供了对相互作用机制和吡咯烷基化合物在不对称合成和催化中的潜力的见解 (崔艳芳,2008).

吡咯烷作为生物效应剂: 由于吡咯烷的生物学意义,它们的合成和研究一直是关注的重点。吡咯烷衍生物因其在医药、染料和农用化学物质中的潜在用途而被探索。对涉及吡咯烷衍生物的 [3+2] 环加成反应的研究强调了这些化合物在开发药理活性物质和工业化学品方面的更广泛范围 (Żmigrodzka 等,2022).

属性

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12;/h1-2,4,7,13H,3,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQDZHFCGPGLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2854316.png)

![3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2854317.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)

![2-[(Phenoxyacetyl)amino]benzamide](/img/structure/B2854323.png)

![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)